Reaction with hydrogen chloride and ethylene: This method uses copper(I) chloride as a catalyst. Metallic silicon reacts with hydrogen chloride and ethylene to produce dichloroethylsilane. The silicon conversion rate is around 36% with a 47% selectivity for dichloroethylsilane. Lower reaction temperatures or higher ethylene:hydrogen chloride ratios improve selectivity but reduce silicon conversion. []
Reaction with alkyl chlorides: Direct reaction of silicon with alkyl chlorides like propyl and butyl chloride can also yield dichloroethylsilane. The alkyl chloride undergoes dehydrochlorination over the copper catalyst surface, generating hydrogen chloride and an alkene. The produced hydrogen chloride contributes to silicon-hydrogen bond formation in dichloroethylsilane, and the subsequent reaction with the alkene leads to the formation of dichloroethylsilane. Notably, using isopropyl chloride provides a high selectivity of 85% for dichloroethylsilane with an 86% silicon conversion. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6